molecular formula C4H5ClN4O B4905136 4-chloro-6-methoxy-1,3,5-triazin-2-amine CAS No. 7254-11-7

4-chloro-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B4905136
CAS No.: 7254-11-7
M. Wt: 160.56 g/mol
InChI Key: FTCKIHUQOCAWCJ-UHFFFAOYSA-N
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Description

4-chloro-6-methoxy-1,3,5-triazin-2-amine is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound this compound is particularly notable for its potential use in organic synthesis and as an intermediate in the production of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-1,3,5-triazin-2-amine typically involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with ammonia or an amine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom at the 2-position is replaced by an amino group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ammonia, primary and secondary amines, alcohols, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from the reactions of this compound include substituted triazine derivatives, amides, and other nitrogen-containing compounds .

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular processes . Additionally, it can bind to receptors and modulate their activity, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-6-methoxy-1,3,5-triazin-2-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

4-chloro-6-methoxy-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCKIHUQOCAWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274750
Record name 4-chloro-6-methoxy-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7254-11-7
Record name NSC72983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6-methoxy-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 50.0 g (0.3 mol) of 2-amino-4,6-dichloro-1,3,5-triazine in 600 mL of methanol was added portionwise 19.5 g (0.3 mol) of 85% potassium hydroxide pellets with the temperature being kept between 15°-20°. The resulting suspension was stirred at 10°-15° for one hour and then allowed to warm to room temperature over 1.5 hours. The white solid was collected, washed three times with water, and dried in vacuo to give 37.1 g of 2-amino-4-chloro-6-methoxy-1,3,5-triazine with m.p. 221°-223.5° (dec).
Quantity
50 g
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600 mL
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19.5 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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